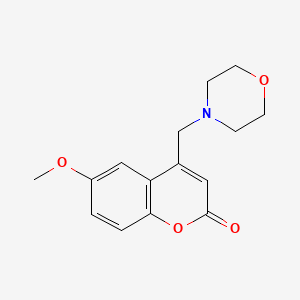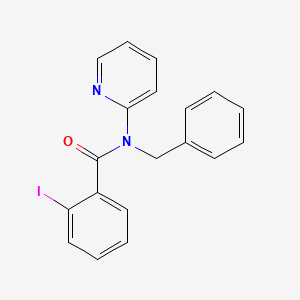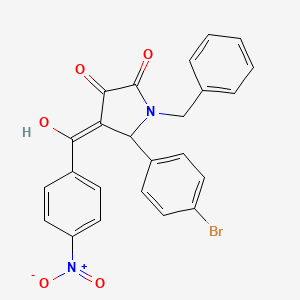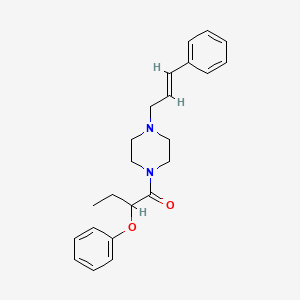![molecular formula C15H21N3O3S B5345745 N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide, also known as DETA-NONOate, is a nitric oxide donor compound that has been extensively used in scientific research. The compound has gained significant attention due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide releases nitric oxide through a process known as homolysis. The compound undergoes a homolytic cleavage reaction, resulting in the formation of nitric oxide and a free radical. Nitric oxide then diffuses into the surrounding tissue, where it activates guanylyl cyclase and increases cyclic guanosine monophosphate (cGMP) levels. The increase in cGMP levels leads to vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been used to study the role of nitric oxide in vasodilation, neurotransmission, and immune response. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide has several advantages for lab experiments. The compound is stable under refrigerated conditions, and the synthesis process yields high quantities of the compound. This compound is also relatively easy to use and has a long half-life, making it suitable for long-term experiments. However, this compound can be challenging to handle due to its reactivity, and the compound can decompose over time, leading to the loss of nitric oxide release.
将来の方向性
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide has several potential future directions for scientific research. The compound has shown promise as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative disease, and cancer. This compound has also been used to study the role of nitric oxide in aging and to investigate the potential of nitric oxide in promoting tissue regeneration. Further research is needed to explore these potential applications fully.
Conclusion:
This compound is a nitric oxide donor compound that has been extensively used in scientific research. The compound has a range of potential applications, including as a therapeutic agent for various diseases and as a tool for investigating the role of nitric oxide in physiological processes. The synthesis method for this compound is relatively straightforward, and the compound is stable under refrigerated conditions. However, this compound can be challenging to handle due to its reactivity, and further research is needed to explore its full potential.
合成法
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized by combining N-(2-hydroxyethyl)ethylenediamine with sodium nitrite and dimethylsulfamoyl chloride. The reaction results in the formation of this compound, which can be purified using column chromatography. The yield of the synthesis process is typically high, and the compound is stable under refrigerated conditions.
科学的研究の応用
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide has been widely used in scientific research due to its ability to release nitric oxide. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been used to study the role of nitric oxide in these processes and to investigate the potential therapeutic applications of nitric oxide.
特性
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-13(12-6-4-5-7-14(12)17-11)10-15(19)16-8-9-22(20,21)18(2)3/h4-7,17H,8-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRBWKGALOPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)

![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
